Cas no 54554-45-9 (Benzo[c][1,2,5]thiadiazole-4-carbonitrile)
Benzo[c][1,2,5]thiadiazole-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- Benzo[c][1,2,5]thiadiazole-4-carbonitrile
- 2,1,3-benzothiadiazole-4-carbonitrile
- SCHEMBL1172605
- DTXSID90480014
- 54554-45-9
- AGN-PC-0NI1SE
-
- Inchi: 1S/C7H3N3S/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H
- InChI Key: IYIREDJNNOUDAP-UHFFFAOYSA-N
- SMILES: S1N=C2C=CC=C(C#N)C2=N1
Computed Properties
- Exact Mass: 161.00476828g/mol
- Monoisotopic Mass: 161.00476828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 77.8Ų
Benzo[c][1,2,5]thiadiazole-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM155028-1g |
benzo[c][1,2,5]thiadiazole-4-carbonitrile |
54554-45-9 | 95% | 1g |
$830 | 2021-06-08 | |
| Alichem | A019092841-1g |
Benzo[c][1,2,5]thiadiazole-4-carbonitrile |
54554-45-9 | 95% | 1g |
$785.40 | 2023-09-01 | |
| Chemenu | CM155028-1g |
benzo[c][1,2,5]thiadiazole-4-carbonitrile |
54554-45-9 | 95% | 1g |
$*** | 2023-05-30 |
Benzo[c][1,2,5]thiadiazole-4-carbonitrile Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on Benzo[c][1,2,5]thiadiazole-4-carbonitrile
Benzo[c][1,2,5]thiadiazole-4-carbonitrile (CAS No. 54554-45-9): An Overview of Its Properties and Applications
Benzo[c][1,2,5]thiadiazole-4-carbonitrile (CAS No. 54554-45-9) is a versatile organic compound that has garnered significant attention in the fields of materials science, pharmaceuticals, and chemical research. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it a valuable component in various applications. In this article, we will delve into the chemical properties, synthesis methods, and potential applications of Benzo[c][1,2,5]thiadiazole-4-carbonitrile, drawing on the latest research findings to provide a comprehensive overview.
Chemical Structure and Properties
Benzo[c][1,2,5]thiadiazole-4-carbonitrile is a heterocyclic compound with the molecular formula C8H3N3S. Its structure consists of a benzene ring fused with a thiadiazole ring, with a cyano group (-CN) attached to the thiadiazole ring at the 4-position. This unique arrangement of functional groups imparts several notable properties to the compound:
- Electron-Withdrawing Properties: The cyano group is a strong electron-withdrawing group, which significantly affects the electronic properties of the molecule. This property makes Benzo[c][1,2,5]thiadiazole-4-carbonitrile an excellent electron acceptor in various chemical reactions.
- Thermal Stability: The compound exhibits high thermal stability due to the presence of aromatic and heterocyclic rings. This stability is crucial for its use in high-temperature applications.
- Solubility: Benzo[c][1,2,5]thiadiazole-4-carbonitrile is generally insoluble in water but shows good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
- Luminescent Properties: Recent studies have shown that certain derivatives of Benzo[c][1,2,5]thiadiazole-4-carbonitrile exhibit luminescent properties, making them potential candidates for use in optoelectronic devices.
Synthesis Methods
The synthesis of Benzo[c][1,2,5]thiadiazole-4-carbonitrile has been extensively studied and can be achieved through several routes. One common method involves the reaction of 2-aminothiophenol with cyanogen bromide in an alkaline medium. The reaction proceeds via the formation of an intermediate thiourea derivative, which then undergoes cyclization to form the desired product. Another approach involves the condensation of 2-cyanothiophenol with hydrazine followed by oxidative cyclization using an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
The choice of synthesis method depends on factors such as yield, purity, and cost-effectiveness. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes for Benzo[c][1,2,5]thiadiazole-4-carbonitrile. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing waste generation.
Potential Applications
The unique properties of Benzo[c][1,2,5]thiadiazole-4-carbonitrile make it a promising candidate for various applications across different fields:
- Molecular Electronics: The high electron affinity and thermal stability of Benzo[c][1,2,5]thiadiazole-4-carbonitrile make it suitable for use as an electron transport material in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs).
- Luminescent Materials: Derivatives of Benzo[c][1,2,5]thiadiazole-4-carbonitrile that exhibit luminescent properties can be used in the development of light-emitting diodes (LEDs) and other optoelectronic devices. These materials are particularly attractive due to their tunable emission spectra and high quantum yields.
- Bioimaging and Sensing: strong> : The luminescent properties of certain derivatives can also be harnessed for bioimaging and sensing applications. For instance, these compounds can be used as fluorescent probes to detect specific biomolecules or environmental analytes with high sensitivity and selectivity.
- Catalysis: strong>: The electron-withdrawing nature of the cyano group makes
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